(4-(Benzylamino)pyridin-3-yl)methanol
説明
(4-(Benzylamino)pyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine core substituted with a benzylamino group at the 4-position and a hydroxymethyl group at the 3-position. The benzylamino group enhances lipophilicity, while the hydroxymethyl group contributes to hydrogen-bonding capacity, influencing solubility and reactivity .
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
[4-(benzylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H14N2O/c16-10-12-9-14-7-6-13(12)15-8-11-4-2-1-3-5-11/h1-7,9,16H,8,10H2,(H,14,15) |
InChIキー |
RTGKTXXPBLDWDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2)CO |
製品の起源 |
United States |
類似化合物との比較
4-Benzylaminopyridine
- Structure : Lacks the hydroxymethyl group at the 3-position of the pyridine ring.
- Properties: Reduced polarity compared to (4-(Benzylamino)pyridin-3-yl)methanol due to the absence of the alcohol moiety. This decreases aqueous solubility but increases membrane permeability.
- Applications : Widely used as a catalyst in acylation reactions and as a precursor in drug synthesis (e.g., intermediates for kinase inhibitors) .
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine
- Structure : Piperidine ring substituted with benzyl and methyl groups; differs in heterocyclic core (piperidine vs. pyridine).
- The stereochemistry (3R,4R) also influences chiral recognition in drug design .
- Synthesis: Involves multi-step processes like quaternization, partial reduction, and reductive amination, paralleling methods that could be adapted for synthesizing (4-(Benzylamino)pyridin-3-yl)methanol .
(R)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane
- Structure : Dioxolane ring with a hydroxymethyl ether side chain; lacks aromaticity but shares the hydroxymethyl functional group.
- Properties : The dioxolane ring enhances stability under acidic conditions, while the bromopentyl group provides a handle for further functionalization. This contrasts with the pyridine-based reactivity of the target compound .
[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol
- Structure : Piperidine-pyrimidine hybrid with a hydroxymethyl group.
- Properties: The ethoxy-pyrimidine moiety introduces electron-withdrawing effects, altering electronic properties compared to the benzylamino-pyridine system. This compound’s dual heterocyclic structure may enhance binding specificity in medicinal chemistry applications .
Structural and Functional Comparison Table
| Compound Name | Core Structure | Key Substituents | Solubility (Predicted) | Notable Applications |
|---|---|---|---|---|
| (4-(Benzylamino)pyridin-3-yl)methanol | Pyridine | 4-Benzylamino, 3-hydroxymethyl | Moderate (polar groups) | Drug intermediates, catalysts |
| 4-Benzylaminopyridine | Pyridine | 4-Benzylamino | Low | Acylation catalysts, synthesis |
| (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine | Piperidine | 1-Benzyl, 4-methyl, 3-methylamine | Moderate | Chiral pharmaceuticals |
| [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol | Piperidine-Pyrimidine | 3-hydroxymethyl, 6-ethoxy | Low to moderate | Targeted therapeutics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
